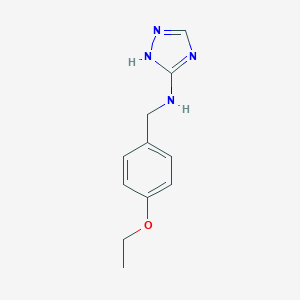![molecular formula C14H14N2O2 B499568 4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid CAS No. 878714-36-4](/img/structure/B499568.png)
4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid is an organic compound with the molecular formula C13H12N2O2 This compound is characterized by the presence of a benzoic acid core substituted with a methyl group and a pyridin-4-ylmethyl-amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzoic acid and 4-pyridinemethanamine.
Condensation Reaction: The 4-pyridinemethanamine is reacted with 4-methylbenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of automated reactors, in-line purification systems, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid
- 4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid
- 4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-methyl-3-(pyridin-4-ylmethylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-2-3-12(14(17)18)8-13(10)16-9-11-4-6-15-7-5-11/h2-8,16H,9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCJYLUYCRYJQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NCC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49645435 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B499487.png)
![N-(4-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499490.png)
![2-[(5-Chloro-2-methoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B499491.png)
![1-(1,3-benzodioxol-5-yl)-N-[(5-phenylfuran-2-yl)methyl]methanamine](/img/structure/B499493.png)
![N-{[5-(4-fluorophenyl)furan-2-yl]methyl}cyclopropanamine](/img/structure/B499494.png)
![2-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-2-methylpropan-1-ol](/img/structure/B499495.png)
![N'-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B499498.png)
![{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE](/img/structure/B499499.png)
![N-{[5-(4-bromophenyl)-2-furyl]methyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B499500.png)
![2-{[2-({[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}ethanol](/img/structure/B499501.png)
![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}cyclopropanamine](/img/structure/B499502.png)
![N-{4-[(2-pyridinylmethyl)amino]phenyl}-2-furamide](/img/structure/B499503.png)
![N'-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B499506.png)

